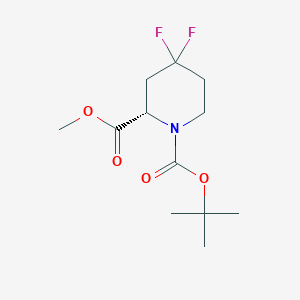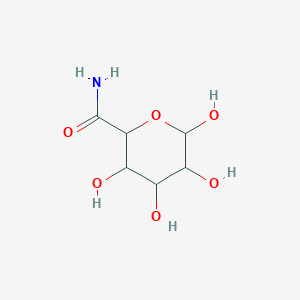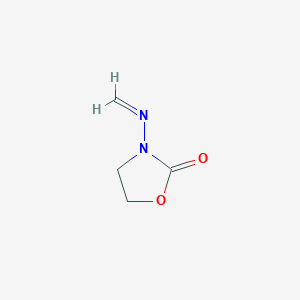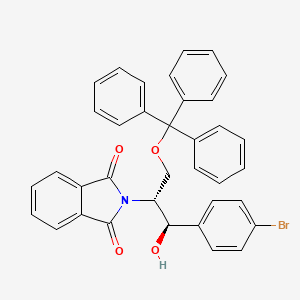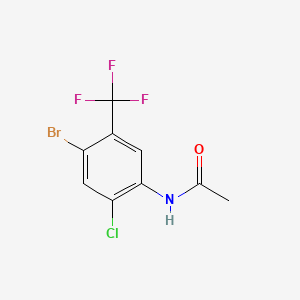
(2,3,4,5,6-Pentachlorophenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3,4,5,6-Pentachlorophenyl)methanethiol is an organochlorine compound with the molecular formula C7H3Cl5S and a molecular weight of 296.4287 g/mol . It is characterized by the presence of five chlorine atoms attached to a benzene ring and a methanethiol group. This compound is known for its high stability and resistance to degradation, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of (2,3,4,5,6-Pentachlorophenyl)methanethiol typically involves the chlorination of phenylmethanethiol under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the selective chlorination of the phenyl ring .
Industrial production methods for this compound may involve the use of continuous flow reactors to achieve high yields and purity. The process is optimized to minimize the formation of by-products and to ensure the efficient use of raw materials.
Analyse Chemischer Reaktionen
(2,3,4,5,6-Pentachlorophenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form the corresponding sulfonic acid or sulfoxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields sulfonic acids, while substitution reactions can yield a variety of functionalized benzene derivatives .
Wissenschaftliche Forschungsanwendungen
(2,3,4,5,6-Pentachlorophenyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing to explore its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases that involve oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of (2,3,4,5,6-Pentachlorophenyl)methanethiol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high reactivity allows it to form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and the induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
(2,3,4,5,6-Pentachlorophenyl)methanethiol is similar to other organochlorine compounds such as pentachlorophenol and hexachlorobenzene. it is unique in its combination of a methanethiol group with a highly chlorinated benzene ring. This structural feature gives it distinct chemical properties and reactivity compared to other similar compounds .
Similar Compounds
Pentachlorophenol: Used as a pesticide and disinfectant.
Hexachlorobenzene: Used as a fungicide and in the production of other chemicals.
Eigenschaften
CAS-Nummer |
7139-87-9 |
|---|---|
Molekularformel |
C7H3Cl5S |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentachlorophenyl)methanethiol |
InChI |
InChI=1S/C7H3Cl5S/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h13H,1H2 |
InChI-Schlüssel |
PMJSBVNTLUFLPL-UHFFFAOYSA-N |
Kanonische SMILES |
C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


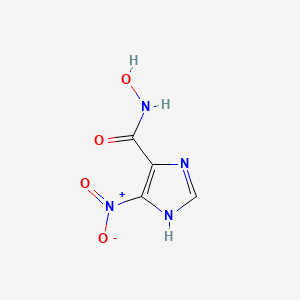
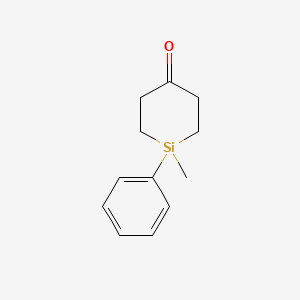


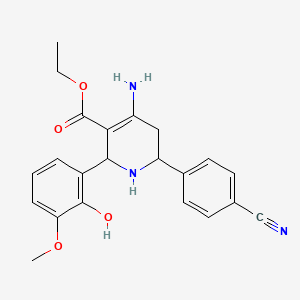
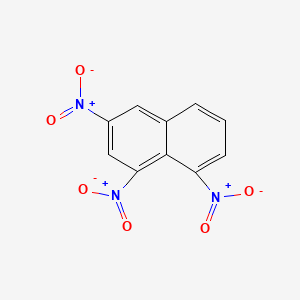
![Ethyl 4-chloro-7-cyano-5H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14016189.png)
